molecular formula C8H8BNO3 B1603066 5-Cyano-2-methoxyphenylboronic acid CAS No. 612833-37-1

5-Cyano-2-methoxyphenylboronic acid

Cat. No. B1603066
CAS RN: 612833-37-1
M. Wt: 176.97 g/mol
InChI Key: LDZCPLGOLLHOON-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Cyano-2-methoxyphenylboronic acid is a valuable intermediate for the synthesis of complex molecules. It is particularly useful in the development of Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating new chemical entities that can be evaluated for therapeutic potential . This boronic acid derivative can be used to introduce the cyano and methoxyphenyl functionalities into molecules, which are often found in drugs that target a wide range of diseases.

Agriculture

In the agricultural sector, this compound finds application in the synthesis of agrochemicals . It can be used to create new boron-containing compounds that have potential as growth regulators or pesticides . The stability and reactivity of boronic acids make them suitable for creating compounds that can withstand environmental conditions in agricultural settings.

Material Science

5-Cyano-2-methoxyphenylboronic acid: is utilized in material science for the preparation of organic electronic materials . Its ability to form stable boronic esters makes it a candidate for creating conductive polymers and organic light-emitting diodes (OLEDs) . These materials are essential for the development of flexible electronics and advanced display technologies.

Environmental Science

In environmental science, this boronic acid derivative can be involved in the development of environmentally benign synthesis processes . Its role in Suzuki-Miyaura coupling is significant due to the reaction’s mild conditions and the non-toxic nature of the by-products, aligning with the principles of green chemistry .

Analytical Chemistry

Analytical chemists may employ 5-Cyano-2-methoxyphenylboronic acid in the creation of chemical sensors . Boronic acids can interact with various analytes, making them useful in the detection of sugars, anions, and other organic compounds in complex mixtures .

Biochemistry

In biochemistry, this compound is a precursor in the synthesis of biologically active molecules . It can be used to modify peptides and proteins, or to create small molecules that can modulate biological pathways, contributing to the understanding of cellular processes .

Pharmaceutical Research

Pharmaceutical research leverages 5-Cyano-2-methoxyphenylboronic acid for drug discovery and development. It is instrumental in the synthesis of drug candidates , especially in the optimization of lead compounds for increased efficacy and reduced toxicity .

Organic Synthesis

Lastly, in organic synthesis, this compound is a versatile building block. It is involved in various carbon-carbon bond-forming reactions , which are fundamental in constructing complex organic molecules. Its use extends to the synthesis of natural products, active pharmaceutical ingredients, and new materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

5-Cyano-2-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 5-Cyano-2-methoxyphenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group (the 5-Cyano-2-methoxyphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific molecules being synthesized.

Pharmacokinetics

For instance, it has a boiling point of 412.4±55.0°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its density is predicted to be 1.27 g/cm^3 .

Result of Action

The primary result of the action of 5-Cyano-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .

Action Environment

The efficacy and stability of 5-Cyano-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these can affect the efficiency of the reaction . Additionally, the reaction is generally performed under an inert atmosphere to prevent oxidation .

properties

IUPAC Name

(5-cyano-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCPLGOLLHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629624
Record name (5-Cyano-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methoxyphenylboronic acid

CAS RN

612833-37-1
Record name (5-Cyano-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo4-methoxybenzonitrile (3.0 g, 14.2 mmol, 1.0 eq) was dissolved in anhydrous tetrahydrofuran (10 mLs). The solution cooled at −10° C. and stirred while isopropylmagnesium chloride (17.7 mmol, 8.8 mLs, 2.0 M in THF, 1.25 eq.) was added. The mixture was stirred for 1 hour and then trimethyl borate (1.87 g, 17.7 mmol, 2.0 mL) was added dropwise. The mixture was allowed to warm slowly to room temperature for 1 hour. The solvent was evaporated and the residue was partitioned between 5% citric acid and ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated to a minimum volume under reduced pressure. The residue was recrystallized from hexanes to give 5-cyano-2-methoxybenzeneboronic acid (2.48 g, 99%) as a fluffy white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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